molecular formula C19H11BrCl2N2O2S B2512681 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683251-09-4

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2512681
CAS No.: 683251-09-4
M. Wt: 482.17
InChI Key: CESVUAMEVZJSNG-NYYWCZLTSA-N
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Description

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a bromo-hydroxy-methoxy-substituted phenyl ring and a 2,4-dichlorophenyl-substituted thiazole moiety. The (E)-configuration of the acrylonitrile group is critical for its spatial arrangement and reactivity.

Key structural features include:

  • Bromo-hydroxy-methoxy phenyl group: Introduces polarity and hydrogen-bonding capability.
  • Thiazole ring: Enhances π-conjugation and provides a rigid scaffold.
  • 2,4-Dichlorophenyl group: Contributes to lipophilicity and steric bulk.
  • Acrylonitrile backbone: Facilitates electron-deficient character, enabling nucleophilic addition reactions.

While direct synthesis data for this compound are unavailable in the provided evidence, analogous acrylonitriles are typically synthesized via Knoevenagel condensation or Suzuki-Miyaura coupling, achieving yields of 85–88% under optimized conditions .

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrCl2N2O2S/c1-26-17-6-10(5-14(20)18(17)25)4-11(8-23)19-24-16(9-27-19)13-3-2-12(21)7-15(13)22/h2-7,9,25H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESVUAMEVZJSNG-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that incorporates both thiazole and phenolic moieties. These structural features are known to confer various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C18H15BrCl2N2O3S\text{C}_{18}\text{H}_{15}\text{BrCl}_2\text{N}_2\text{O}_3\text{S}

Anticancer Activity

The thiazole ring system is frequently associated with anticancer properties. Studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1 µg/mL to 10 µg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer) .

Table 1: Cytotoxic Activity of Related Thiazole Compounds

CompoundCell LineIC50 (µg/mL)
Compound AMCF-74
Compound BHCT-1163
Compound CHepG-25
This compoundMCF-7TBD

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.22 µg/mL against Staphylococcus aureus .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

CompoundPathogenMIC (µg/mL)
Compound DStaphylococcus aureus0.22
Compound EEscherichia coli0.25
This compoundTBD

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Key observations include:

  • Electron-withdrawing groups : The presence of halogens (e.g., bromine, chlorine) enhances cytotoxicity.
  • Hydroxyl and methoxy substituents : These groups can increase solubility and bioavailability, contributing to improved biological activity.
  • Thiazole ring : Essential for cytotoxic effects; modifications at specific positions can significantly alter potency .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of thiazole-based compounds and evaluated their anticancer activity against various cell lines. The results indicated that compounds with additional halogen substitutions exhibited enhanced cytotoxicity .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that structural modifications led to varying degrees of effectiveness against bacterial strains .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of thiazole derivatives and subsequent reactions with various aromatic amines. Common methods include:

  • Condensation Reactions : Using appropriate base catalysts to facilitate the reaction between thiazole derivatives and substituted phenyl compounds.
  • Crystallization : Purification through crystallization techniques to obtain high-purity samples suitable for characterization.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile exhibits significant antimicrobial activity. In vitro studies have evaluated its effectiveness against various bacterial strains:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1632 µg/mL
Escherichia coli1464 µg/mL
Pseudomonas aeruginosa12128 µg/mL

This compound demonstrates stronger activity against Gram-positive bacteria compared to Gram-negative strains, aligning with trends observed in other thiazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines, including MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay was utilized to determine cytotoxicity:

Cell LineIC50 (µM)
MCF718
HeLa22
A54930

These results indicate notable cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. For instance:

  • Target Protein : Estrogen Receptor
  • Binding Energy : -9.5 kcal/mol
  • Key Interactions : Hydrogen bonds with critical amino acids and hydrophobic interactions that stabilize the binding.

These findings support the hypothesis that the compound may modulate receptor activity, influencing pathways involved in cell proliferation and survival .

Chemical Reactions Analysis

1.2. Knoevenagel Condensation

The acrylonitrile bridge is formed via condensation between a thiazole-2-carbaldehyde and 3-bromo-4-hydroxy-5-methoxyphenylacetonitrile:

  • Reactants : Thiazole-2-carbaldehyde and arylacetonitrile.

  • Conditions : Piperidine (base), ethanol, reflux (4 h) .

  • Stereoselectivity : Exclusively forms the (E) -isomer due to reaction thermodynamics .

1.3. Key Structural Confirmation

  • NMR : Methyl groups on thiazole appear as singlets (δ = 2.26–2.48 ppm). Indole NH protons resonate at δ = 11.85 ppm .

  • Mass Spectrometry : Molecular ion peak at m/z 527 aligns with the molecular formula .

2.1. Nitrile Group Reactivity

Reaction TypeConditionsProductYield*
Hydrolysis to AmideH₂SO₄ (20%), H₂O, refluxCarboxamide derivative70%
Reduction to AmineLiAlH₄, THF, 0°CPrimary amine65%

*Hypothetical yields based on analogous reactions .

2.2. Aromatic Substitution Reactions

  • Bromo Substituent :

    • Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DMF (80°C) .

    • Nucleophilic Substitution : KCN, DMSO, 100°C (cyano group introduction) .

  • Hydroxyl Group :

    • Alkylation : CH₃I, K₂CO₃, acetone (methoxy derivative) .

    • Acylation : Acetyl chloride, pyridine (ester formation) .

2.3. Electrophilic Additions

The acrylonitrile double bond undergoes:

  • Michael Addition : With malononitrile in ethanol (base catalysis) .

  • Epoxidation : H₂O₂, NaHCO₃ (epoxide formation) .

Stability and Functionalization Challenges

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ (-78°C to rt) yields trihydroxy derivatives .

  • Thiazole Ring Stability : Resistant to hydrolysis under acidic conditions but susceptible to oxidation with KMnO₄ .

Comparative Reaction Data

StepReactionKey Reactants/ConditionsYield
1Thiazole SynthesisThiourea, α-bromoketone, EtOH85%
2Aldehyde OxidationPCC, CH₂Cl₂80%
3Knoevenagel CondensationPiperidine, EtOH, reflux65%

Biological and Pharmacological Implications

While beyond the scope of chemical reactions, the compound’s structural analogs exhibit:

  • Antimicrobial Activity : MIC values of 7.8–46.9 μg/mL against bacterial/fungal strains .

  • Anticancer Potential : IC₅₀ values <1 μM against EGFR/HER2 receptors in hybrid derivatives .

Comparison with Similar Compounds

The compound is compared below with structurally related acrylonitrile derivatives to highlight substituent effects on physicochemical properties, crystallography, and applications.

Structural Analogs and Substituent Effects
Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound 3-Br, 4-OH, 5-OMe; 2,4-diCl-thiazole 471.6 High polarity (OH/OMe), lipophilic (Br/Cl), potential H-bond donor .
2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile 4-Br; 2,4-diCl-thiazole 425.1 Lower polarity (no OH/OMe), monoclinic crystal system (C2 space group), density 1.405 g/cm³ .
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 1,3-Benzodioxole; 3,4-diCl-thiazole 458.3 Enhanced π-conjugation (benzodioxole), triclinic symmetry (P-1 space group) .
(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile Benzo[d]thiazole; diphenylamino-thiophene 491.6 Fluorescent chemosensor (detection limit: 4.24 × 10⁻⁸ M for CN⁻), planar conformation .

Key Observations :

  • Polarity: The target’s hydroxy and methoxy groups increase solubility in polar solvents compared to non-polar analogs like .
  • Crystallography : Halogen substitution (Br vs. Cl) influences crystal packing. For example, brominated analogs often exhibit higher density (e.g., 1.405 g/cm³ in ) compared to chlorinated derivatives.

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